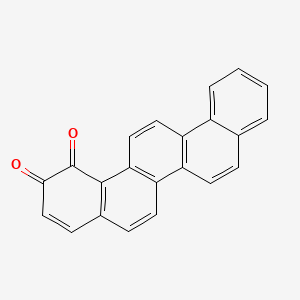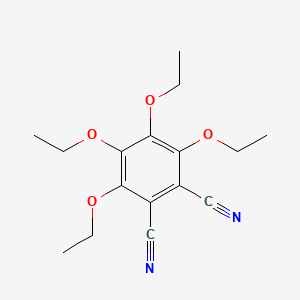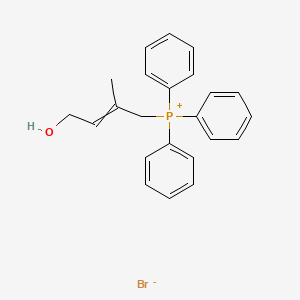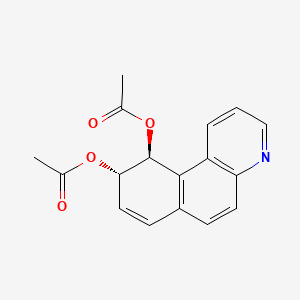
trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol diacetate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol diacetate (ester): is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol diacetate (ester) typically involves the acetylation of trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways involving quinoline derivatives.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol diacetate (ester) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzo(f)quinoline: The parent compound of trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol diacetate (ester).
9,10-Dihydrobenzo(f)quinoline-9,10-diol: The non-acetylated form of the compound.
Quinoline: A simpler heterocyclic compound with a similar structure.
Uniqueness: The uniqueness of trans-9,10-Dihydrobenzo(f)quinoline-9,10-diol diacetate (ester) lies in its acetylated diol structure, which imparts distinct chemical properties and reactivity compared to its non-acetylated counterparts. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
103620-33-3 |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
[(9S,10S)-10-acetyloxy-9,10-dihydrobenzo[f]quinolin-9-yl] acetate |
InChI |
InChI=1S/C17H15NO4/c1-10(19)21-15-8-6-12-5-7-14-13(4-3-9-18-14)16(12)17(15)22-11(2)20/h3-9,15,17H,1-2H3/t15-,17+/m0/s1 |
Clave InChI |
TVXPDUQGROAUEB-DOTOQJQBSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C=CC2=C([C@@H]1OC(=O)C)C3=C(C=C2)N=CC=C3 |
SMILES canónico |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


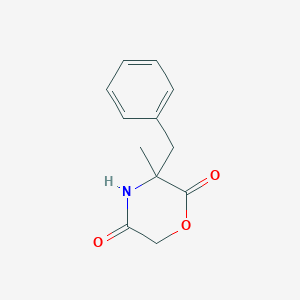
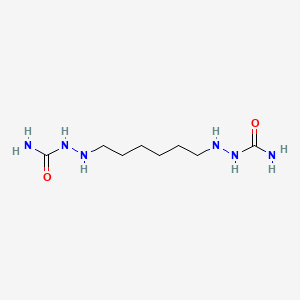
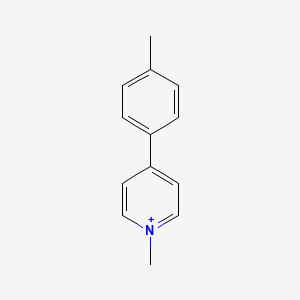
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
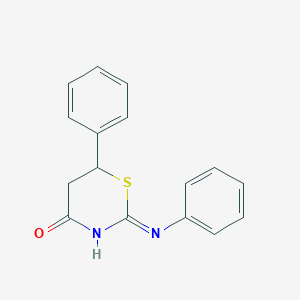
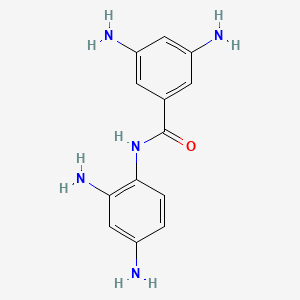
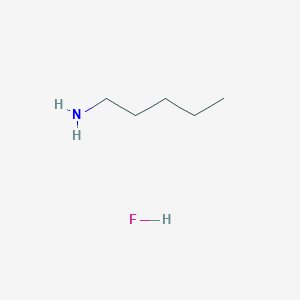
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
